Diclazuril Sodium: A Technical Guide to its Chemical Properties, Structure, and Analysis
Diclazuril Sodium: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril sodium is the sodium salt of Diclazuril, a potent synthetic anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is widely utilized in the veterinary field for the prevention and treatment of coccidiosis in poultry and other livestock. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Diclazuril sodium, intended to support research and development activities.
Chemical Properties and Structure
Diclazuril sodium is a derivative of its parent compound, Diclazuril. The addition of sodium enhances its solubility, which can be advantageous for certain formulations.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Diclazuril and its sodium salt. Data for Diclazuril is more readily available and is presented here as a primary reference.
| Property | Value | Source(s) |
| Chemical Name | sodium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | [1] |
| CAS Number | 112209-99-1 | [2][3] |
| Molecular Formula | C₁₇H₈Cl₃N₄NaO₂ | [1][2] |
| Molecular Weight | 430.63 g/mol | [2] |
| Appearance | Typically exists as a solid at room temperature.[2] Diclazuril (parent) is a slightly yellow to beige powder. | [4] |
| Solubility | Diclazuril Sodium: May be soluble in DMSO, H₂O, and Ethanol.[2] Diclazuril (parent): Very low aqueous solubility (<1 mg/L).[4] Soluble in DMSO (16 mg/mL).[5][6] Insoluble in water and ethanol.[5] | [2][4][5][6] |
| Melting Point (Diclazuril) | 290.5 °C - 297 °C (with decomposition) | [4][7][8] |
| pKa (Diclazuril) | 5.92 | [4] |
| Log P (Diclazuril) | 4.41 (at pH 7.03) | [4] |
Chemical Structure
The chemical structure of Diclazuril sodium is characterized by a central benzeneacetonitrile core with chloro- and triazinedione functional groups.
Experimental Protocols
The analysis of Diclazuril sodium in various matrices is crucial for quality control, residue monitoring, and research. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Determination of Diclazuril by Reversed-Phase HPLC
This protocol is a generalized procedure based on published methods for the determination of Diclazuril.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Phosphoric acid.[7]
-
Water (HPLC grade).
-
Diclazuril reference standard.
-
Methanol (for extraction).[9]
-
Dimethylformamide (DMF) (for sample dissolution).[7]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.2% phosphoric acid.[7] The exact ratio may need optimization.
-
Flow Rate: 1.2 mL/min.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
4. Standard Solution Preparation:
-
Prepare a stock solution of Diclazuril reference standard in a suitable solvent such as DMF.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve. The linearity range is typically between 1-200 µg/mL.[7]
5. Sample Preparation (e.g., from a feed premix):
-
A known amount of the sample is extracted with acidified methanol.[9]
-
The extract may be purified using solid-phase extraction (SPE) with a C18 cartridge.[10]
-
The eluate is evaporated to dryness and the residue is redissolved in a known volume of DMF or the mobile phase.[9][10]
6. Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Identify the Diclazuril peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Diclazuril in the sample using the calibration curve.
Mechanism of Action
Diclazuril exerts its anticoccidial effect by interfering with the intracellular development of Eimeria species, the protozoan parasites responsible for coccidiosis. It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's life cycle.[3][11]
A key aspect of Diclazuril's mechanism of action involves the parasite's glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Research has shown that treatment with Diclazuril leads to an increased expression and subsequent translocation of GAPDH into the nucleus of the parasite's cells (merozoites).[4][12] This nuclear accumulation of GAPDH is associated with the induction of apoptosis, or programmed cell death, in the parasite.[4][12]
Synthesis Overview
The synthesis of Diclazuril is a multi-step process that typically starts from aromatic precursors. While detailed industrial protocols are proprietary, the general synthetic route involves the following key transformations.
A common starting material is 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene.[13] These precursors undergo a series of reactions including diazotization, substitution, and reduction to form a key intermediate.[13] This intermediate is then further modified through coupling and cyclization reactions to yield the final Diclazuril molecule.[13] The synthesis of Diclazuril sodium is achieved by reacting Diclazuril with a sodium base, such as sodium hydroxide, in a 1:1 molar ratio.[14]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. nbinno.com [nbinno.com]
- 3. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 6. Page loading... [wap.guidechem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. biovet.com [biovet.com]
- 12. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diclazuril [sitem.herts.ac.uk]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
